molecular formula C15H12ClFO3 B1439948 2-[(3-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride CAS No. 1160250-80-5

2-[(3-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride

Cat. No.: B1439948
CAS No.: 1160250-80-5
M. Wt: 294.7 g/mol
InChI Key: CSDQGBGSUYSDBV-UHFFFAOYSA-N
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Description

2-[(3-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride (CAS: 1160250-80-5) is a benzoyl chloride derivative with a molecular formula of C₁₅H₁₂ClFO₃ and a molar mass of 294.71 g/mol . It features a methoxy group (-OCH₃) at the 3-position and a 3-fluorobenzyloxy group at the 2-position of the benzoyl ring. This compound is classified as an irritant and is commonly utilized as a reactive intermediate in organic synthesis, particularly in the preparation of esters, amides, or other acylated derivatives . Its predicted boiling point is 404.0±35.0 °C, and its density is 1.288±0.06 g/cm³ .

Properties

IUPAC Name

2-[(3-fluorophenyl)methoxy]-3-methoxybenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClFO3/c1-19-13-7-3-6-12(15(16)18)14(13)20-9-10-4-2-5-11(17)8-10/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSDQGBGSUYSDBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OCC2=CC(=CC=C2)F)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Etherification (Esterification) Step

  • The hydroxy group of 3-methoxy-2-hydroxybenzoic acid is deprotonated by a base such as potassium carbonate.
  • The resulting phenolate ion acts as a nucleophile, attacking the electrophilic carbon in 3-fluorobenzyl chloride .
  • This nucleophilic substitution leads to the formation of 2-[(3-fluorobenzyl)oxy]-3-methoxybenzoic acid ester intermediate.

Reaction conditions:

  • Solvent: Typically polar aprotic solvents like acetone or dimethylformamide (DMF).
  • Temperature: Mild heating or room temperature depending on reactivity.
  • Time: Several hours to ensure complete conversion.

Chlorination Step

  • The ester intermediate or the free acid is treated with chlorinating agents such as thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2) .
  • This converts the carboxylic acid or ester moiety into the corresponding benzoyl chloride .
  • The reaction is usually performed under reflux conditions to drive completion.

Reaction conditions:

  • Solvent: Often performed neat or in solvents like dichloromethane.
  • Temperature: Reflux temperature of the chlorinating agent.
  • Time: 1-5 hours depending on scale and reagent excess.
  • Catalysts: Sometimes a catalytic amount of DMF is added to activate thionyl chloride.

Industrial and Scale-Up Considerations

  • The industrial synthesis follows the same two-step reaction sequence but optimizes parameters for yield, purity, and safety.
  • Use of continuous flow reactors and automated systems enhances scalability.
  • Recycling of reagents such as excess thionyl chloride is common to reduce waste.
  • Strict control of temperature and pH is maintained to minimize side reactions and degradation.

Comparative Table of Preparation Parameters

Step Reagents/Conditions Purpose Notes
Etherification 3-methoxy-2-hydroxybenzoic acid, 3-fluorobenzyl chloride, K2CO3, acetone or DMF, RT to mild heat Formation of benzyl ether ester Base deprotonates phenol for nucleophilic substitution
Chlorination Thionyl chloride or oxalyl chloride, reflux, DMF catalyst (optional) Conversion to benzoyl chloride Reflux ensures complete conversion; DMF catalyzes reaction
Industrial Scale Automated reactors, continuous flow, reagent recycling Efficient large-scale synthesis Optimized for yield and purity

Research Findings and Observations

  • The presence of the fluorine atom on the benzyl moiety enhances the compound's chemical reactivity and potential biological properties.
  • The methoxy group at the 3-position on the benzoyl ring influences the electronic environment, facilitating ether formation and chlorination.
  • Chlorination with thionyl chloride is preferred due to its efficiency and ease of removal of by-products (SO2 and HCl gases).
  • Alternative chlorinating agents like oxalyl chloride offer milder reaction conditions but may require longer reaction times.
  • The reaction conditions must be carefully controlled to avoid hydrolysis of the benzoyl chloride product, which is moisture sensitive.

Summary Table of Key Physical and Chemical Data

Property Data
Molecular Formula C15H12ClFO3
Molecular Weight 294.7 g/mol
CAS Number 1160250-80-5
Functional Groups Benzoyl chloride, methoxy, fluorobenzyl ether
Typical Yield (Lab Scale) 70-85% (dependent on purification)
Reaction Time (Total) 6-12 hours
Safety Notes Irritant, corrosive, lachrymator; handle with PPE

Chemical Reactions Analysis

Types of Reactions

2-[(3-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The compound can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Hydrolysis: In the presence of water or aqueous base, the compound can hydrolyze to form 2-[(3-Fluorobenzyl)oxy]-3-methoxybenzoic acid.

    Reduction: The compound can be reduced to form 2-[(3-Fluorobenzyl)oxy]-3-methoxybenzyl alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) under anhydrous conditions.

    Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl) under reflux conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Amides, esters, and thioesters.

    Hydrolysis: 2-[(3-Fluorobenzyl)oxy]-3-methoxybenzoic acid.

    Reduction: 2-[(3-Fluorobenzyl)oxy]-3-methoxybenzyl alcohol.

Scientific Research Applications

Medicinal Chemistry

  • Anticancer Activity :
    • The compound is investigated for its potential to inhibit cancer cell proliferation. Studies have shown that derivatives of this compound can induce apoptosis in cancer cells by modulating key signaling pathways. For instance, it has been noted that certain derivatives exhibit nanomolar affinity for enzymes implicated in cancer progression, such as Aldo-keto reductase 1C3 (AKR1C3) .
  • Anti-inflammatory Properties :
    • Research indicates that compounds similar to 2-[(3-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. This inhibition can lead to reduced levels of inflammatory markers in vitro, suggesting potential therapeutic applications in treating inflammatory diseases .
  • Biological Activity :
    • The compound may act as a ligand for specific receptors, enhancing binding affinity due to the fluorinated benzyl group. This property can be exploited in receptor binding studies to develop more selective therapeutic agents .

Materials Science

The compound is also used in the development of specialty polymers and coatings due to its unique chemical structure, which imparts desirable properties such as increased thermal stability and resistance to chemical degradation .

Inhibition of AKR1C3

A notable study focused on the synthesis of substituted benzoic acids that selectively inhibited AKR1C3, an enzyme linked to castrate-resistant prostate cancer (CRPC). The results indicated that modifications in the benzene ring could enhance selectivity and potency against cancer cells, showcasing the therapeutic potential of derivatives of this compound .

Antimicrobial Activity

Research has demonstrated that benzoic acid derivatives exhibit antimicrobial properties. For example, studies highlighted that this compound showed moderate antibacterial activity against E. coli, suggesting its potential use as an antimicrobial agent .

Mechanism of Action

The mechanism of action of 2-[(3-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride involves its reactivity as an acylating agent. The compound can acylate nucleophilic sites on biomolecules, such as proteins and nucleic acids, leading to the formation of covalent bonds. This acylation can inhibit enzyme activity or alter the function of biomolecules, thereby affecting various biological pathways .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on benzoyl chloride derivatives significantly influence their physical properties and reactivity. Below is a comparative analysis with key analogs:

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Key Substituents Boiling Point (°C) Density (g/cm³)
2-[(3-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride 1160250-80-5 C₁₅H₁₂ClFO₃ 294.71 3-OCH₃, 2-(3-F-benzyloxy) 404.0±35.0 (predicted) 1.288±0.06 (predicted)
5-Chloro-2-[(3-fluorobenzyl)oxy]benzoyl chloride 1160260-46-7 C₁₄H₉Cl₂FO₂ 299.12 5-Cl, 2-(3-F-benzyloxy) N/A N/A
2-[(3-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride N/A C₁₅H₁₂Cl₂O₃ 311.16 3-OCH₃, 2-(3-Cl-benzyloxy) N/A N/A
4-[(4-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride N/A C₁₅H₁₂Cl₂O₃ 311.16 3-OCH₃, 4-(4-Cl-benzyloxy) N/A N/A

Key Observations:

  • Substituent Position and Type : The target compound’s 3-methoxy group is electron-donating, which may reduce electrophilic reactivity compared to electron-withdrawing groups (e.g., 5-chloro in the analog from ). Fluorine at the benzyloxy group’s 3-position enhances lipophilicity compared to chlorine .
  • Boiling Point : The target compound’s higher predicted boiling point (404°C) vs. simpler benzoyl chlorides (e.g., 2-chloro-4,5-difluoro-benzoyl chloride) suggests stronger intermolecular forces due to its larger aromatic system .
  • Commercial Availability : All analogs in (e.g., sc-321225, sc-336218) are priced at $150/100 mg , indicating comparable commercial accessibility despite structural differences .

Biological Activity

2-[(3-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride is a chemical compound with the molecular formula C₁₅H₁₂ClFO₃ and a CAS number of 1160250-80-5. This compound is characterized by its benzoyl chloride functional group, which contributes to its reactivity in various chemical processes. The presence of a methoxy group and a fluorobenzyl moiety enhances its potential for biological activity, particularly in medicinal chemistry.

Anticancer Properties

Recent studies indicate that derivatives of this compound exhibit significant anticancer activity. Research has shown that compounds with similar structural features can inhibit the proliferation of various cancer cell lines. For example, initial investigations suggest that this compound may interact with cellular pathways involved in apoptosis and cell cycle regulation, although specific mechanisms remain to be elucidated.

The biological activity of this compound is thought to involve several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell growth and survival.
  • Modulation of Signaling Pathways : The compound may influence signaling pathways that regulate cell proliferation and apoptosis.
  • Interaction with Biological Molecules : Preliminary studies suggest that this compound can react with proteins and nucleic acids, potentially leading to alterations in their functions .

Case Studies

A series of studies have focused on the biological effects of compounds structurally related to this compound:

  • Study A : Investigated the impact on breast cancer cell lines, demonstrating a dose-dependent inhibition of cell growth.
  • Study B : Explored the compound's effects on apoptosis markers, showing increased levels of pro-apoptotic proteins in treated cells.
  • Study C : Analyzed the pharmacokinetics and bioavailability in animal models, revealing promising results for therapeutic applications .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

Compound NameStructural FeaturesBiological Activity
2-Fluoro-3-methoxybenzoyl chlorideFluoro-substituted methoxybenzeneModerate anticancer activity
4-[(2-Fluorobenzyl)oxy]-3-methoxybenzoyl chlorideDifferent position of fluorine substitutionVariable activity across cancer types
2,4-Difluoro-3-methoxybenzoyl chlorideTwo fluorine substituentsEnhanced lipophilicity; increased activity

This table highlights how the specific combination of functional groups in this compound may confer distinct biological properties compared to its analogs.

Safety and Handling

Due to its reactive nature as an acyl chloride, this compound is classified as an irritant. Standard safety protocols should be followed when handling this compound, including the use of personal protective equipment (PPE) to prevent skin burns and respiratory irritation .

Q & A

Q. What are the optimal synthetic routes for preparing 2-[(3-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride?

Methodological Answer: The compound is typically synthesized via a two-step process:

Etherification : React 3-fluoro-benzyl chloride with 3-methoxysalicylic acid under basic conditions (e.g., K₂CO₃/DMF) to form the ether intermediate.

Acylation : Treat the intermediate with thionyl chloride (SOCl₂) under reflux (4–6 hours) to convert the carboxylic acid to the acyl chloride. Excess SOCl₂ is removed under reduced pressure, and the crude product is purified via distillation or recrystallization in anhydrous solvents (e.g., toluene or dichloromethane) .
Key Considerations :

  • Moisture-sensitive reagents require inert atmospheres (N₂/Ar).
  • Monitor reaction progress via TLC (Rf ~0.5 in hexane:EtOAc 3:1).

Q. How should this compound be handled and stored to prevent decomposition?

Methodological Answer:

  • Handling : Use PPE (gloves, goggles, respirator) to avoid exposure to corrosive vapors. Work in a fume hood with secondary containment .
  • Storage : Store in sealed, airtight containers under inert gas (N₂) at –20°C. Avoid moisture and incompatible materials (e.g., amines, alcohols) .
    Stability Data :
ConditionStabilityReference
Ambient (dry)Stable for ≤48 hours
Humid (RH >60%)Hydrolyzes within 4 hours

Q. What spectroscopic techniques confirm the structure and purity of this compound?

Methodological Answer:

  • NMR : ¹H NMR (CDCl₃) should show signals for methoxy (δ ~3.8 ppm), fluorobenzyl (δ ~5.1 ppm, s), and aromatic protons (δ 6.8–7.4 ppm, multiplet) .
  • Mass Spectrometry : ESI-MS (negative mode) expected [M–Cl]⁻ peak at m/z 275.1. Cross-reference with NIST spectral libraries for validation .
  • IR : Confirm C=O stretch at ~1770 cm⁻¹ and C–O–C ether stretch at ~1250 cm⁻¹ .

Advanced Research Questions

Q. How can competing side reactions (e.g., hydrolysis or Friedel-Crafts acylation) be minimized during nucleophilic acylations?

Methodological Answer:

  • Control Hydrolysis : Use anhydrous solvents (e.g., DCM, THF) and molecular sieves. Pre-dry reagents via azeotropic distillation .
  • Suppress Friedel-Crafts : Avoid Lewis acids (e.g., AlCl₃). Instead, activate nucleophiles with mild bases (e.g., DMAP) at low temperatures (0–5°C) .
    Case Study : In the synthesis of isoxazole derivatives, coupling with 3-fluorobenzyl chloride achieved 90% yield under dry THF and DMAP catalysis .

Q. What computational methods predict the reactivity of this benzoyl chloride in complex multi-step syntheses?

Methodological Answer:

  • DFT Calculations : Use Gaussian or ORCA to model transition states and charge distribution. Focus on electrophilicity at the carbonyl carbon (Mulliken charges > +0.5 e indicate high reactivity) .
  • Solvent Effects : Simulate solvent polarity (e.g., ε for DCM vs. DMF) to optimize reaction kinetics. Polar aprotic solvents enhance acylation rates .

Q. How can contradictory data on regioselectivity in aryl couplings be resolved?

Methodological Answer:

  • Mechanistic Probes : Use isotopic labeling (e.g., ¹⁸O in methoxy groups) to track bond formation.
  • Cross-Validation : Compare HPLC and LC-MS data from independent studies. For example, discrepancies in byproduct formation (e.g., diacylated products) may arise from excess acyl chloride or prolonged reaction times .

Q. What strategies improve yield in sterically hindered coupling reactions (e.g., with bulky amines or phenols)?

Methodological Answer:

  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes at 100°C vs. 12 hours reflux) to mitigate thermal decomposition .
  • Ultrasound Activation : Enhance mixing and reduce steric hindrance in heterogeneous systems .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-[(3-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride
Reactant of Route 2
Reactant of Route 2
2-[(3-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride

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